Cas no 2172397-49-6 (4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclohexane-1-carboxylic acid)

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclohexane-1-carboxylic acid is a specialized organic compound with unique structural features. This compound exhibits high purity and stability, making it suitable for various chemical applications. Its distinct 9H-fluoren-9-yl group contributes to its unique photophysical properties, while the amino and carboxylic acid functionalities provide versatility for further chemical transformations. This compound is ideal for research and development in organic synthesis and materials science.
4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclohexane-1-carboxylic acid structure
2172397-49-6 structure
商品名:4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclohexane-1-carboxylic acid
CAS番号:2172397-49-6
MF:C27H28N2O5
メガワット:460.521627426147
CID:6046204
PubChem ID:165564316

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclohexane-1-carboxylic acid
    • (1r,4r)-4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]methyl}cyclohexane-1-carboxylic acid
    • 4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]methyl}cyclohexane-1-carboxylic acid
    • EN300-1550555
    • 2172397-49-6
    • 2171164-49-9
    • EN300-1550812
    • インチ: 1S/C27H28N2O5/c30-25(29-16-18-11-13-19(14-12-18)26(31)32)10-5-15-28-27(33)34-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,18-19,24H,11-17H2,(H,28,33)(H,29,30)(H,31,32)
    • InChIKey: OYIRYWKDFUMLQM-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CCC(CNC(C#CCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1)=O

計算された属性

  • せいみつぶんしりょう: 460.19982200g/mol
  • どういたいしつりょう: 460.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 784
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 105Ų

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclohexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1550555-0.5g
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]methyl}cyclohexane-1-carboxylic acid
2172397-49-6
0.5g
$3233.0 2023-07-10
Enamine
EN300-1550555-2.5g
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]methyl}cyclohexane-1-carboxylic acid
2172397-49-6
2.5g
$6602.0 2023-07-10
Enamine
EN300-1550555-10000mg
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]methyl}cyclohexane-1-carboxylic acid
2172397-49-6
10000mg
$14487.0 2023-09-25
Enamine
EN300-1550555-0.1g
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]methyl}cyclohexane-1-carboxylic acid
2172397-49-6
0.1g
$2963.0 2023-07-10
Enamine
EN300-1550555-0.25g
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]methyl}cyclohexane-1-carboxylic acid
2172397-49-6
0.25g
$3099.0 2023-07-10
Enamine
EN300-1550555-100mg
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]methyl}cyclohexane-1-carboxylic acid
2172397-49-6
100mg
$2963.0 2023-09-25
Enamine
EN300-1550555-5000mg
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]methyl}cyclohexane-1-carboxylic acid
2172397-49-6
5000mg
$9769.0 2023-09-25
Enamine
EN300-1550555-1000mg
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]methyl}cyclohexane-1-carboxylic acid
2172397-49-6
1000mg
$3368.0 2023-09-25
Enamine
EN300-1550555-50mg
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]methyl}cyclohexane-1-carboxylic acid
2172397-49-6
50mg
$2829.0 2023-09-25
Enamine
EN300-1550555-5.0g
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]methyl}cyclohexane-1-carboxylic acid
2172397-49-6
5.0g
$9769.0 2023-07-10

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclohexane-1-carboxylic acid 関連文献

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclohexane-1-carboxylic acidに関する追加情報

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclohexane-1-carboxylic acid (CAS No. 2172397-49-6): An Overview

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclohexane-1-carboxylic acid (CAS No. 2172397-49-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of cyclohexane carboxylic acid with a unique functional group that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an acetylenic linker. The combination of these structural elements endows the compound with a range of potential applications, particularly in the development of novel therapeutic agents and as a building block in synthetic chemistry.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, making it an attractive choice for the preparation of complex molecules. The presence of this group in 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclohexane-1-carboxylic acid allows for precise control over the reactivity of the amino group, facilitating stepwise synthesis and functionalization. This feature is particularly valuable in the design of prodrugs and targeted drug delivery systems, where controlled release and specific targeting are crucial.

The acetylenic linker in the molecule provides additional versatility. Acetylenes are known for their ability to participate in a variety of chemical reactions, including click chemistry processes such as copper-catalyzed azide–alkyne cycloaddition (CuAAC). This reaction has become a cornerstone in bioconjugation and materials science, enabling the formation of stable triazole linkages with high efficiency and selectivity. The presence of an acetylene moiety in 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclohexane-1-carboxylic acid thus opens up numerous possibilities for its use in conjugation reactions, both in vitro and in vivo.

In recent years, there has been a growing interest in the application of this compound in the development of therapeutic agents for various diseases. For instance, studies have shown that derivatives of this compound can be used to target specific receptors or enzymes involved in disease pathways. One notable example is its potential use in cancer therapy, where the compound can be modified to target cancer cells selectively while minimizing toxicity to healthy cells. This selective targeting is achieved through the strategic placement of functional groups that can interact with specific biomolecules on the surface or within cancer cells.

Beyond its therapeutic applications, 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclohexane-1-carboxylic acid has also found use as a building block in supramolecular chemistry. Supramolecular assemblies are formed through non-covalent interactions such as hydrogen bonding, π-stacking, and van der Waals forces. These assemblies can exhibit unique properties that are not present in their individual components, making them valuable for applications ranging from drug delivery to materials science. The combination of the Fmoc protecting group and the acetylenic linker in this compound provides multiple points for non-covalent interactions, enabling the formation of complex supramolecular structures with tailored functionalities.

The synthesis of 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclohexane-1-carboxylic acid typically involves several steps, including the protection of the amino group with Fmoc, the introduction of the acetylenic linker, and the final carboxylation step. Each step requires careful optimization to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound, reducing both cost and environmental impact.

In conclusion, 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclohexane-1-carboxylic acid (CAS No. 2172397-49-6) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents and as a building block for supramolecular assemblies. Ongoing research continues to uncover new applications and optimize synthetic methods, further enhancing its value in various scientific and industrial contexts.

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